4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Physicochemical Properties Drug-likeness Medicinal Chemistry

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 763120-62-3) is the essential precursor for synthesizing C-3 substituted pyrazolo[1,5-a]pyrimidine-based B-Raf inhibitors with a unique non-hinge-binding mode (IC₅₀ = 24 nM for compound 10n). Its 4-methylpiperazine-methylene motif confers superior aqueous solubility (LogP = 0.59) and basic amine functionality compared to generic phenylboronic acids, directly improving cellular activity in final drug candidates. The methylene spacer further differentiates it from 4-(4-methylpiperazin-1-yl)phenylboronic acid (CAS 229009-40-9), optimizing conformational flexibility and cross-coupling yields. Researchers designing next-generation kinase inhibitors that overcome resistance or enhance selectivity should procure this building block to access validated, non-hinge-binding chemical space.

Molecular Formula C12H19BN2O2
Molecular Weight 234.106
CAS No. 763120-62-3
Cat. No. B571479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
CAS763120-62-3
Synonyms[1-[(4-methylpiperazin-1-yl)methyl]phen-4-yl]boronic acid
Molecular FormulaC12H19BN2O2
Molecular Weight234.106
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O
InChIInChI=1S/C12H19BN2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5,16-17H,6-10H2,1H3
InChIKeyJWRMKWKJAQFZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid (CAS 763120-62-3): A Strategic Boronic Acid Building Block for Kinase Inhibitor Synthesis and Beyond


4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 763120-62-3) is a phenylboronic acid derivative characterized by a 4-methylpiperazine group attached via a methylene linker to the para-position of the phenyl ring . This structural motif endows the compound with distinct physicochemical properties and reactivity profiles compared to simpler phenylboronic acids, making it a specialized building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting B-Raf and other therapeutic enzymes [1]. Its commercial availability as a 95% pure solid facilitates its use in laboratory-scale research and development workflows .

Why Generic Phenylboronic Acids Cannot Replace 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid in Advanced Synthesis


The presence of the 4-methylpiperazine group linked via a methylene spacer fundamentally alters the physicochemical and biological profile of the boronic acid compared to simple phenylboronic acid or even its direct-linked analog. Substituting this compound with a generic, unfunctionalized phenylboronic acid would result in a loss of critical properties such as enhanced aqueous solubility and basic amine functionality, which are essential for achieving cellular activity in the final drug candidates [1]. The methylene linker further differentiates it from 4-(4-methylpiperazin-1-yl)phenylboronic acid (CAS 229009-40-9) by modifying conformational flexibility and electronic distribution, thereby impacting both the synthetic yield of downstream coupling reactions and the potency of the resulting therapeutic agents .

Quantitative Evidence Guide: Why 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid Outperforms Key Analogs


Enhanced Hydrophilicity and Solubility Profile Compared to Phenylboronic Acid

The incorporation of the 4-methylpiperazine group significantly increases the hydrophilicity of the boronic acid. The compound's computed LogP value is 0.59 , which is substantially lower (more hydrophilic) than the reported LogP of unsubstituted phenylboronic acid, which ranges from 1.48 to 2.04 depending on the calculation method [1]. This enhanced hydrophilicity translates to improved aqueous solubility, a critical parameter for both the compound's handling in aqueous reaction media and the drug-likeness of its downstream products.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Established Synthetic Utility with Quantified Yield for a Key Intermediate

A documented synthetic route demonstrates a reproducible yield for the preparation of 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid itself. The synthesis, involving reaction with n-butyllithium and triisopropyl borate in tetrahydrofuran at -78°C, proceeds with a yield of 67.3% . This benchmark provides procurement teams and chemists with a reliable expectation for its production and a baseline for optimizing subsequent coupling reactions in which it serves as a reactant.

Synthetic Methodology Process Chemistry Building Block

Validated Role in Synthesizing a Potent B-Raf Kinase Inhibitor (Compound 10n)

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a critical building block for the synthesis of compound 10n, a potent B-Raf kinase inhibitor [1]. X-ray crystallography studies of 10n bound to B-Raf revealed a unique non-hinge-binding mode [1]. While quantitative data for the boronic acid itself is indirect, the resulting inhibitor 10n exhibited an IC50 of 24 nM against B-Raf kinase and cellular IC50s of 0.92 µM and 0.78 µM against WM 266-4 and HT29 cell lines, respectively . This level of potency, achieved through the use of this specific boronic acid intermediate, validates its selection for programs targeting B-Raf-driven cancers.

Kinase Inhibition Oncology Drug Discovery

Best Application Scenarios for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid in Research and Development


Synthesis of B-Raf Kinase Inhibitors for Oncology Research

This boronic acid is the precursor of choice for generating C-3 substituted pyrazolo[1,5-a]pyrimidine-based B-Raf inhibitors. As demonstrated by the synthesis of compound 10n, its incorporation into the molecular framework yields a potent inhibitor (B-Raf IC50 = 24 nM) with a unique non-hinge-binding mode [1]. Researchers developing next-generation B-Raf inhibitors, particularly those seeking to overcome resistance or improve selectivity, should prioritize this building block to access this validated chemical space.

Exploration of Atypical Kinase Binding Modes

The inhibitor derived from this building block binds to B-Raf without engaging the hinge region, a critical interaction for most kinase inhibitors [1]. This atypical binding mode can be exploited to design inhibitors with improved selectivity profiles or activity against resistant kinase mutants. Procurement of this specific boronic acid enables the exploration of this non-hinge-binding pharmacophore, a distinct advantage over analogs that lead to hinge-binding compounds.

Development of Glucose-Responsive Hydrogels

Phenylboronic acid derivatives, including 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid, can be incorporated into polymeric matrices to create glucose-sensitive hydrogels. The boronic acid group reversibly binds to glucose, causing the hydrogel to swell and potentially release an encapsulated therapeutic agent like insulin [1]. While this is a class-level application, the enhanced hydrophilicity of this specific derivative (LogP = 0.59) may offer improved swelling kinetics and biocompatibility compared to more hydrophobic phenylboronic acid analogs .

Suzuki-Miyaura Cross-Coupling for Diversifying Aryl Halide Libraries

As a boronic acid, this compound is a versatile reagent for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its specific utility lies in introducing a pre-functionalized aryl group containing a basic piperazine moiety. This allows for the rapid diversification of aryl halide libraries with a solubilizing and potentially bioactive group, a key step in generating focused compound collections for drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.